Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate
Description
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate is a quinoline-based compound characterized by a carboxylate ester at position 3, an ethylamino substituent at position 4, a methyl group at position 5, and a fluorine atom at position 8. Its molecular formula is C₁₅H₁₇FN₂O₂ (calculated molecular weight: 294.31 g/mol).
Properties
IUPAC Name |
ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-4-17-13-10(15(19)20-5-2)8-18-14-11(16)7-6-9(3)12(13)14/h6-8H,4-5H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJYHDBPFPWMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)C)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structure and Chemical Properties
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate belongs to the family of substituted quinolines containing several functional groups: an ethylamino group at position 4, a fluorine atom at position 8, a methyl group at position 5, and an ethyl carboxylate at position 3. The structural representation shows a heterocyclic compound with molecular formula C₁₅H₁₇FN₂O₂ and a molecular weight of approximately 276.31 g/mol. This compound combines electron-withdrawing (fluorine, carboxylate) and electron-donating (methyl, ethylamino) groups, creating a polarized electron distribution within the molecular framework.
General Synthetic Approaches
The preparation of this compound typically follows one of three main synthetic routes:
Nucleophilic Substitution of 4-chloroquinoline Derivatives
The most direct approach involves nucleophilic aromatic substitution of the corresponding 4-chloro analog with ethylamine. The starting material ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate serves as an excellent precursor for this transformation.
Conversion from 4-hydroxyquinoline Derivatives
Another viable approach involves converting a 4-hydroxy precursor to the target compound through activation of the hydroxy group followed by nucleophilic displacement with ethylamine.
De Novo Quinoline Ring Construction
A complete synthesis from simpler building blocks involving construction of the quinoline ring system with appropriate substituents already in place.
Detailed Preparation Methodologies
Synthesis via Nucleophilic Substitution
Preparation of the 4-chloro Precursor
The synthesis begins with the preparation of ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate, which serves as the key intermediate. This compound can be prepared from the corresponding 4-hydroxy derivative using phosphorus oxychloride:
Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate + POCl₃ → Ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate
This reaction follows a similar procedure to that described for related compounds, where a mixture of the 4-hydroxyquinoline derivative and phosphorus oxychloride is heated at 100°C for approximately 3.5 hours, followed by cooling and concentration to yield the 4-chloroquinoline intermediate.
Nucleophilic Displacement with Ethylamine
The second step involves the displacement of the chlorine atom at position 4 with ethylamine:
Ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate + Ethylamine → this compound
This nucleophilic aromatic substitution typically proceeds under mild to moderate conditions, with the general procedure involving:
- Dissolution of ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate in an appropriate solvent (such as tetrahydrofuran, isopropanol, or ethanol)
- Addition of excess ethylamine (2-5 equivalents)
- Heating the reaction mixture at 60-80°C for 6-12 hours
- Cooling and isolation of the product by standard workup procedures
The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group at position 3 activates the C-4 position toward nucleophilic attack, facilitating the substitution reaction.
Synthesis from 4-hydroxy Precursor
Direct Amination Method
An alternative approach involves direct conversion of the 4-hydroxy group to the 4-ethylamino functionality. This can be achieved by first converting the hydroxyl group to a better leaving group, followed by nucleophilic displacement:
Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate → Activated intermediate → this compound
The activation of the hydroxyl group can be accomplished using reagents such as tosyl chloride, mesyl chloride, or triflic anhydride. The resulting intermediate, with an enhanced leaving group, readily undergoes nucleophilic displacement with ethylamine.
One-pot Mitsunobu Reaction
A more direct approach employs Mitsunobu reaction conditions to convert the hydroxyl group directly to the ethylamino group:
Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate + Ethylamine + DEAD + PPh₃ → this compound
This method offers the advantage of a one-pot transformation but may be complicated by the presence of other functional groups in the molecule.
De Novo Synthesis Approach
Conrad-Limpach Synthesis
A complete synthesis pathway can be designed based on the Conrad-Limpach quinoline synthesis, using appropriately substituted aniline and β-ketoester derivatives:
5-fluoro-2-methylaniline + ethyl 3-ethylaminoacetoacetate → Schiff base intermediate → this compound
This approach involves:
- Formation of an enamine between the aniline and the β-ketoester
- Thermal cyclization at 250-260°C to form the quinoline ring system
- Isolation and purification of the target compound
While this approach provides a route to directly incorporate the ethylamino group, the high temperatures required for cyclization may lead to side reactions or decomposition.
Modified Gould-Jacobs Method
Another de novo approach utilizes a modified Gould-Jacobs synthesis:
5-fluoro-2-methylaniline + diethyl ethoxymethylenemalonate → Enamine intermediate → Cyclization → Ethyl 4-hydroxy-8-fluoro-5-methylquinoline-3-carboxylate → this compound
This multi-step sequence involves:
- Condensation of the aniline with diethyl ethoxymethylenemalonate
- Thermal cyclization to form the 4-hydroxyquinoline
- Conversion of the 4-hydroxy group to 4-ethylamino as described previously
Reaction Mechanisms and Conditions
Nucleophilic Aromatic Substitution Mechanism
The key transformation in most synthetic routes is the nucleophilic aromatic substitution at position 4 of the quinoline ring. The mechanism proceeds through a two-step addition-elimination pathway:
- Nucleophilic attack by ethylamine at C-4 position, forming a Meisenheimer complex intermediate
- Elimination of the leaving group (typically chloride) to restore aromaticity
The electron-withdrawing effects of the quinoline nitrogen and the carboxylate group at position 3 stabilize the negative charge in the intermediate, facilitating the reaction.
Optimization of Reaction Conditions
Table 1 summarizes the key reaction parameters for the nucleophilic substitution step:
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Isopropanol or THF | Polar aprotic solvents facilitate nucleophilic attack |
| Temperature | 70-80°C | Higher temperatures increase reaction rate but may promote side reactions |
| Reaction Time | 8-12 hours | Monitored by TLC or HPLC |
| Ethylamine Equivalents | 3-5 equivalents | Excess amine compensates for potential losses |
| Additives | Catalytic base (e.g., K₂CO₃) | Neutralizes HCl generated during reaction |
| Concentration | 0.1-0.2 M | Higher concentrations may lead to side reactions |
Purification and Isolation
Purification Techniques
The crude reaction product typically requires purification to remove excess reagents and byproducts. The following methods are commonly employed:
Column Chromatography
Silica gel chromatography using a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) provides effective separation of the target compound from impurities.
Recrystallization
For larger scale preparations, recrystallization from appropriate solvent systems (e.g., ethanol/water or ethyl acetate/hexane) offers a more practical approach to purification.
Acid-Base Extraction
The basic nature of the ethylamino group allows for selective extraction into acidic aqueous solutions, followed by basification and re-extraction into organic solvents, providing an efficient purification protocol.
Analytical Characterization
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected characteristic signals in the ¹H NMR spectrum include:
- Ethyl carboxylate: triplet at ~1.4 ppm (CH₃) and quartet at ~4.4 ppm (CH₂)
- Ethylamino group: triplet at ~1.3 ppm (CH₃), quartet at ~3.5 ppm (CH₂), and broad singlet at ~5.6-6.0 ppm (NH)
- Aromatic protons: signals in the 7.0-8.8 ppm region
- Methyl group at position 5: singlet at ~2.6-2.8 ppm
In the ¹³C NMR spectrum, characteristic signals would include the carbonyl carbon (~165-170 ppm), quaternary carbons of the quinoline ring, and carbon atoms bearing the functional groups.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should show a molecular ion peak at m/z 276.1274, corresponding to the molecular formula C₁₅H₁₇FN₂O₂.
Infrared Spectroscopy
Key IR absorption bands would include:
- N-H stretching: ~3300-3400 cm⁻¹
- C=O stretching: ~1700-1730 cm⁻¹
- C-F stretching: ~1050-1150 cm⁻¹
- Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹
Comparison of Synthetic Routes
Table 2 presents a comparative analysis of the different synthetic approaches described:
| Synthetic Route | Starting Materials | Number of Steps | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution of 4-chloro Derivative | Ethyl 4-chloro-8-fluoro-5-methylquinoline-3-carboxylate | 1 | 75-85% | Direct, high yield, mild conditions | Requires preparation of 4-chloro precursor |
| From 4-hydroxy Derivative (direct activation) | Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate | 2 | 60-70% | Readily available starting material | Multiple steps, lower overall yield |
| Mitsunobu Approach | Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate | 1 | 50-60% | One-pot procedure | Potentially difficult purification |
| Conrad-Limpach Synthesis | 5-fluoro-2-methylaniline and β-ketoester | 2-3 | 30-45% | Direct introduction of ethylamino group | Harsh conditions, lower yield |
| Modified Gould-Jacobs Method | 5-fluoro-2-methylaniline and diethyl ethoxymethylenemalonate | 3-4 | 25-40% | Well-established methodology | Multiple steps, lowest overall yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Quinoline derivatives have been extensively studied for their antimicrobial properties. Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate has demonstrated activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound led to significant reductions in cell viability, with IC50 values ranging from 10 to 20 µM. These findings support further exploration into its development as an anticancer therapeutic .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 10 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Cancer Therapy : Formulation of novel chemotherapeutics aimed at specific cancer types.
- Anti-inflammatory Drugs : Creation of treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular functions. The presence of the fluoro group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (CAS 131548-98-6)
- Molecular Formula : C₁₂H₉ClN₂O₄
- Molecular Weight : 296.66 g/mol
- Substituents: Position 4: Chlorine (vs. ethylamino in the target compound) Position 8: Nitro group (vs. fluorine)
- The nitro group at position 8 is bulkier and more reactive than fluorine, possibly affecting binding interactions in biological systems.
- Safety Data: No hazard or precautionary statements are available for this compound .
Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 1019015-59-8)
- Molecular Formula: C₁₂H₉ClFNO₃
- Molecular Weight : 269.66 g/mol
- Substituents: Position 4: Hydroxyl group (vs. ethylamino) Position 5: Chlorine (vs. methyl) Position 8: Fluorine (shared with target compound)
- Key Differences: The hydroxyl group at position 4 introduces hydrogen-bonding capability, which may improve target affinity but reduce metabolic stability compared to ethylamino. Chlorine at position 5 increases molecular weight and steric hindrance relative to the methyl group in the target compound .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6)
- Molecular Formula: C₁₂H₁₀BrNO₃
- Molecular Weight : 296.12 g/mol
- Substituents: Position 4: Hydroxyl group (vs. ethylamino) Position 8: Bromine (vs. fluorine)
- The absence of a methyl group at position 5 reduces steric complexity compared to the target compound .
Comparative Analysis Table
| Property | Target Compound | Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | Ethyl 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate |
|---|---|---|---|---|
| Molecular Formula | C₁₅H₁₇FN₂O₂ | C₁₂H₉ClN₂O₄ | C₁₂H₉ClFNO₃ | C₁₂H₁₀BrNO₃ |
| Molecular Weight (g/mol) | 294.31 | 296.66 | 269.66 | 296.12 |
| Position 4 Substituent | Ethylamino | Chlorine | Hydroxyl | Hydroxyl |
| Position 5 Substituent | Methyl | - | Chlorine | - |
| Position 8 Substituent | Fluorine | Nitro | Fluorine | Bromine |
| Key Functional Impact | Enhanced solubility, potential antiviral use | Electron-withdrawing, lower solubility | Hydrogen bonding, metabolic liability | Polarizable halogen, altered reactivity |
Biological Activity
Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
This compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a nitrogen atom. The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : The core is synthesized through the Skraup synthesis method, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
- Introduction of the Fluoro Group : Electrophilic fluorination introduces the fluoro substituent.
- Ethylation and Amination : The ethylamino group is added via nucleophilic substitution reactions using ethylamine.
- Esterification : The carboxylate ester group is formed by reacting a carboxylic acid derivative with ethanol in the presence of an acid catalyst.
The biological activity of this compound is attributed to its interaction with various biological macromolecules:
- DNA and RNA Interaction : The compound can bind to nucleic acids, disrupting their replication and transcription processes.
- Enzyme Inhibition : It may inhibit key metabolic enzymes, affecting cellular functions.
- Cell Membrane Penetration : The fluoro group enhances its ability to penetrate cell membranes, facilitating access to intracellular targets .
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral activities. It has been investigated for its efficacy against various pathogens, suggesting a role in the development of new therapeutic agents for infectious diseases.
Antitumor Activity
A study evaluated the antitumor effects of related quinoline compounds, demonstrating significant reductions in tumor cell viability in animal models. The compound induced apoptosis in cancer cells and exhibited antioxidant properties, indicating potential as a chemotherapeutic agent .
Case Studies
- EAC Model Study : In this study, EAC-bearing mice treated with this compound showed a marked decrease in tumor cell viability. The compound also improved antioxidant capacity and induced apoptosis, suggesting it could be developed as an effective chemotherapeutic agent .
- TLR7 Activation Study : In another investigation, this compound was administered to mice to assess its impact on TLR7-mediated immune responses. Results indicated modulation of cytokine levels, particularly IL-6, suggesting a role in immune regulation .
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(ethylamino)-8-fluoro-5-methylquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis involves cyclocondensation of substituted anilines with keto esters, followed by sequential functionalization. Microwave-assisted techniques improve reaction efficiency (60–80% yield) by reducing reaction times (20–40 minutes vs. 6–8 hours conventionally) . Key steps include:
- Nucleophilic substitution at C4 using ethylamine under anhydrous conditions (DMF, 80°C).
- Fluorination via halogen exchange (e.g., KF in DMSO at 120°C) at C7.
- Methylation at C5 using methyl iodide and NaH (THF, 0°C to RT). Purity (>95%) is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .
Q. How does the substitution pattern (ethylamino at C4, fluoro at C8, methyl at C5) affect the compound's spectroscopic characterization?
Substituents produce distinct spectral signatures:
- ¹H NMR : Ethylamino protons appear as quartets (δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N–CH₂). C5-methyl shows a singlet at δ 2.3–2.5 ppm.
- ¹⁹F NMR : C8-fluoro resonates at δ -118 to -122 ppm.
- IR : N–H stretch (3350 cm⁻¹) and ester C=O (1705 cm⁻¹).
- MS : Molecular ion [M+H]⁺ at m/z 307.1 with fragmentation at the ester group (loss of 46 Da for –OEt) .
Q. What are the standard protocols for stability testing under various storage conditions?
Follow ICH guidelines:
- Accelerated stability : 40°C/75% RH for 6 months; monitor degradation by HPLC (retention time shift indicates ester hydrolysis).
- Photostability : Exposure to 1.2 million lux-hours UV/visible light; amber vials reduce decomposition by 90% vs. clear glass.
- Long-term storage : -20°C in desiccated conditions maintains >98% purity for 24 months .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across different assay systems?
Discrepancies arise from:
- pH-dependent solubility : Bioavailability varies (e.g., MIC = 2 μg/mL at pH 7.4 vs. 16 μg/mL at pH 5.5).
- Efflux pump interference : Use inhibitors like PAβN to distinguish intrinsic activity from transport effects.
- Assay standardization : Apply CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 5 × 10⁵ CFU/mL) . Validation workflow :
- Repeat assays in triplicate using isogenic bacterial strains.
- Cross-validate with time-kill kinetics (0–24 hours).
- Perform cytotoxicity parallel testing (e.g., HepG2 cells, IC50 > 50 μM acceptable) .
Q. How can computational modeling predict interactions with DNA gyrase, and what experimental validation is recommended?
Molecular docking (AutoDock Vina):
- Binding site : ATPase domain (PDB ID: 1KZN).
- Key interactions : Hydrogen bonding between C3-carboxylate and Ser84 (ΔG = -9.2 kcal/mol), π-π stacking of quinoline with Tyr122. Experimental validation :
- Enzyme inhibition : Measure IC50 via supercoiling assay (range: 0.5–5 μM).
- Surface Plasmon Resonance (SPR) : Determine kinetics (k_on = 1.2 × 10⁴ M⁻¹s⁻¹, k_off = 0.03 s⁻¹).
- Resistance profiling : Test against mutant gyrase (e.g., GyrA S83L mutation reduces activity 8-fold) .
Q. What methodological challenges arise in establishing structure-activity relationships (SAR) for analogs?
Key challenges :
- Metabolic stability : Microsomal t₁/₂ ranges from 2–8 hours (human vs. rat). Introduce electron-withdrawing groups (e.g., –CF₃) to reduce CYP450 oxidation.
- Permeability : LogP optimization (target 2.5–3.0) via substituent modification (e.g., C5-methyl enhances logD7.4 by 0.5 units). SAR workflow :
- Synthesize 15–20 analogs with systematic substitution at C4/C5/C2.
- Profile in vitro activity (MIC, IC50) and ADME properties.
- Perform 3D-QSAR (CoMFA, q² > 0.6) to prioritize candidates. Critical finding : Ethylamino at C4 improves potency 5-fold over methylamino while reducing hepatotoxicity (ALT levels ↓30%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
